molecular formula C13H23NO3 B14352104 Cyclotridecanone, 2-nitro- CAS No. 91652-56-1

Cyclotridecanone, 2-nitro-

Cat. No.: B14352104
CAS No.: 91652-56-1
M. Wt: 241.33 g/mol
InChI Key: PAKQXEVWEHTPKW-UHFFFAOYSA-N
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Description

Cyclotridecanone, 2-nitro- is an organic compound characterized by a cycloalkane ring with a ketone and a nitro group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclotridecanone, 2-nitro- can be synthesized through various methods. One common approach involves the nitration of cyclotridecanone using nitrating agents such as nitric acid or nitrates in the presence of a catalyst. The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the selective introduction of the nitro group.

Industrial Production Methods

Industrial production of Cyclotridecanone, 2-nitro- often involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclotridecanone, 2-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro acids, while reduction can produce amines.

Scientific Research Applications

Cyclotridecanone, 2-nitro- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclotridecanone, 2-nitro- involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclododecanone, 2-nitro-: Similar structure but with a smaller ring size.

    Cyclotetradecanone, 2-nitro-: Larger ring size compared to Cyclotridecanone, 2-nitro-.

Uniqueness

Cyclotridecanone, 2-nitro- is unique due to its specific ring size and the positioning of the nitro and ketone groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

91652-56-1

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

2-nitrocyclotridecan-1-one

InChI

InChI=1S/C13H23NO3/c15-13-11-9-7-5-3-1-2-4-6-8-10-12(13)14(16)17/h12H,1-11H2

InChI Key

PAKQXEVWEHTPKW-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(C(=O)CCCCC1)[N+](=O)[O-]

Origin of Product

United States

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